molecular formula C10H18N2O3 B13865907 Tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B13865907
M. Wt: 214.26 g/mol
InChI Key: HMMUCVLVMSRNRK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an aminomethyl group and a carboxylate ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate as a protecting group for the amino group, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates. The use of high-purity starting materials and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: This compound has a similar structure but contains a morpholine ring instead of a pyrrolidine ring.

    Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: This compound is structurally similar but lacks the oxo group.

Uniqueness

Tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate is unique due to the presence of both the aminomethyl and oxo groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6,11H2,1-3H3

InChI Key

HMMUCVLVMSRNRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CN

Origin of Product

United States

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